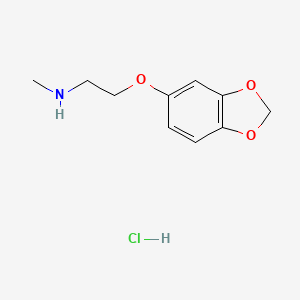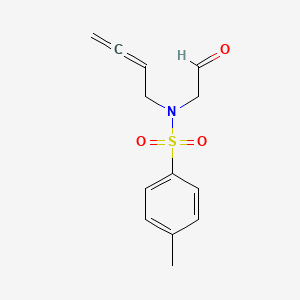
2-(Propylsulfanyl)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propylsulfanyl)cyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes Cyclopentadienes are known for their unique structure, which consists of a five-membered ring with two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)cyclopenta-1,3-diene can be achieved through various methods. One common approach involves the alkylation of cyclopentadiene with a propylsulfanyl group. This can be done using reagents such as sodium hydride (NaH) and propylsulfanyl chloride under anhydrous conditions . Another method involves the use of transition metal catalysts to facilitate the addition of the propylsulfanyl group to the cyclopentadiene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propylsulfanyl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the propylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted cyclopentadienes .
Applications De Recherche Scientifique
2-(Propylsulfanyl)cyclopenta-1,3-diene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Propylsulfanyl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The propylsulfanyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity . The cyclopentadiene ring provides a stable framework that can undergo further chemical modifications to enhance its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: The parent compound without the propylsulfanyl group.
2-(Methylsulfanyl)cyclopenta-1,3-diene: A similar compound with a methylsulfanyl group instead of a propylsulfanyl group.
2-(Ethylsulfanyl)cyclopenta-1,3-diene: A similar compound with an ethylsulfanyl group instead of a propylsulfanyl group.
Uniqueness
2-(Propylsulfanyl)cyclopenta-1,3-diene is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
185522-23-0 |
|---|---|
Formule moléculaire |
C8H12S |
Poids moléculaire |
140.25 g/mol |
Nom IUPAC |
2-propylsulfanylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12S/c1-2-7-9-8-5-3-4-6-8/h3,5-6H,2,4,7H2,1H3 |
Clé InChI |
LNTGSJVOSLYKML-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


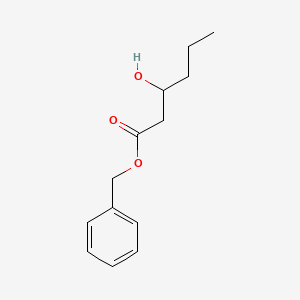
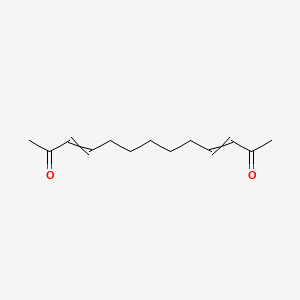
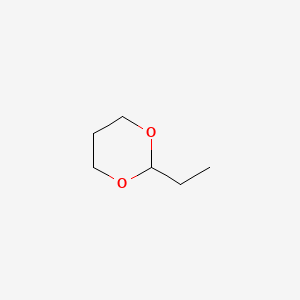
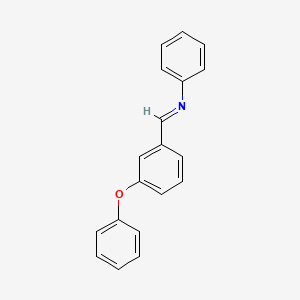
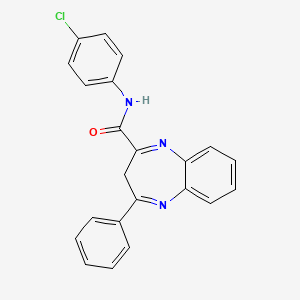
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
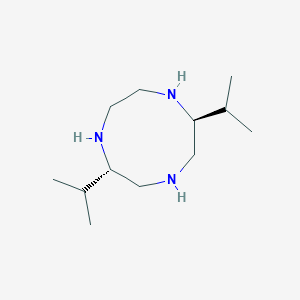

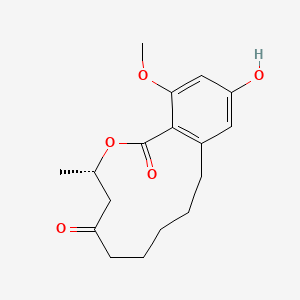
![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)

